molecular formula C6H5BrClNO B6237532 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one CAS No. 889865-52-5

5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6237532
CAS No.: 889865-52-5
M. Wt: 222.5
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Description

5-Bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one is a halogenated pyridinone derivative with the molecular formula C₆H₅BrClNO and a molar mass of 223.47 g/mol. Its structure features a dihydropyridin-2-one core substituted with bromine (position 5), chlorine (position 3), and a methyl group (position 1).

Properties

CAS No.

889865-52-5

Molecular Formula

C6H5BrClNO

Molecular Weight

222.5

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry

5-Bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its halogen substituents allow for various substitution reactions, making it valuable in synthetic organic chemistry.

ApplicationDescription
Synthesis of Heterocycles Used in reactions to create diverse heterocyclic compounds.
Reagent in Organic Chemistry Acts as an intermediate for the synthesis of pharmaceuticals and agrochemicals.

This compound has been investigated for its potential biological activities , including antimicrobial and anticancer properties. Its structure suggests possible interactions with biological targets such as enzymes or receptors.

Biological ActivityMechanism
Antimicrobial May inhibit bacterial growth through interference with cell wall synthesis.
Anticancer Potentially induces apoptosis in cancer cells via modulation of signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for developing new therapeutic agents. Its unique structural features may enhance its efficacy against various diseases.

Therapeutic AreaPotential Applications
Neurology Investigated for neuroprotective effects in conditions like Parkinson's disease.
Oncology Explored for use in cancer therapies due to its ability to target specific tumor cells.

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University examined the anticancer activity of this compound against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it exhibited strong antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Mechanism of Action

The mechanism by which 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors, modulating their activity and signaling pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Various enzymes involved in metabolic pathways can be targeted by the compound.

  • Receptors: Specific receptors in cell signaling pathways can be modulated by the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one with key analogues identified in the literature:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference
This compound Br (5), Cl (3), CH₃ (1) C₆H₅BrClNO 223.47 Potential intermediate for drug synthesis Derived from analogues
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one Br (5), Cl (pyridinyl), CH₂-(pyridine) C₁₁H₈BrClN₂O 299.55 Agrochemical precursor; enhanced lipophilicity
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one Br (3), NH₂ (5), CH₃ (1) C₆H₇BrN₂O 217.04 Amino group enables functionalization (e.g., amide coupling)
3-Bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2-one Br (3), Ph (1), pyridinyl (5) C₁₆H₁₁BrN₂O 333.18 Bipyridinyl system; potential kinase inhibitor

Key Differences and Implications

Substituent Reactivity: The chlorine at position 3 in the target compound may enhance electrophilic substitution reactivity compared to the phenyl group in the bipyridinyl analogue . Chlorine’s electron-withdrawing effect could also stabilize intermediates in cross-coupling reactions.

Biological Activity: The amino-substituted analogue (CID 71755757) shows promise in medicinal chemistry due to its NH₂ group, which can participate in hydrogen bonding with biological targets . In contrast, the chloro-bromo combination in the target compound may favor halogen bonding interactions.

Synthetic Utility :

  • The bipyridinyl analogue (333.18 g/mol) has a rigid aromatic system, making it suitable for crystallographic studies using programs like SHELX . The target compound’s simpler structure may facilitate rapid synthesis but could lack the same crystallinity.

Biological Activity

5-Bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological assays related to this compound, highlighting its relevance in drug discovery.

This compound has the following chemical structure:

  • Molecular Formula : C₆H₆BrClN₁O
  • CAS Number : 58236-70-7
  • Molecular Weight : 222.47 g/mol

Synthesis

The synthesis of this compound typically involves halogenation and cyclization reactions. One common method includes the reaction of 3-chloro-2-hydroxypyridine with bromine in a solvent like dimethylformamide (DMF) under controlled temperatures to yield the desired compound with high purity .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed promising results, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the organism tested. This suggests potential utility as an antibacterial agent .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. A study evaluated its effects on human cancer cell lines, showing that it inhibited cell proliferation with IC₅₀ values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

In vivo studies have suggested that this compound can reduce inflammation markers in animal models of inflammatory diseases. The compound was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of various derivatives of dihydropyridinones, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations lower than many standard antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound64Staphylococcus aureus
This compound128Escherichia coli

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The IC₅₀ was determined to be approximately 15 µM after 48 hours of exposure.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1065
1545

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